The compound 4-Tetrahydropyranyloxy-butan-2-one and its derivatives have been the subject of various studies due to their potential applications in different fields such as medicine and organic chemistry. These compounds have been synthesized and tested for their biological activities, including antihypertensive effects, inhibition of melanin synthesis, and blood platelet aggregation inhibition. Additionally, they have been utilized as intermediates in the synthesis of other important compounds, such as statin side chains and as protecting groups in organic synthesis.
The antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which are structurally related to 4-Tetrahydropyranyloxy-butan-2-one, has been attributed to their role as potassium channel activators. These compounds have shown to be highly active, with the presence of electron-withdrawing substituents at specific positions being crucial for optimal activity1. In the context of melanin synthesis inhibition, 4-(phenylsulfanyl)butan-2-one has been identified as a non-competitive inhibitor of tyrosinase, an enzyme critical in the melanogenesis pathway. This compound has demonstrated the ability to reduce the expression of proteins related to melanin synthesis, such as MITF, Trp-1, DCT (Trp-2), and GP100, both in vitro and in vivo2. Furthermore, alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, which share a functional group with 4-Tetrahydropyranyloxy-butan-2-one, have been shown to possess inhibitory activity against blood platelet aggregation4.
In the medical field, derivatives of 4-Tetrahydropyranyloxy-butan-2-one have been explored for their therapeutic potential. The antihypertensive properties of related compounds suggest possible applications in the treatment of hypertension and associated cardiovascular diseases1. The inhibition of melanin synthesis by 4-(phenylsulfanyl)butan-2-one indicates its potential use in medical cosmetology, particularly for skin whitening treatments2. Additionally, the inhibition of blood platelet aggregation by related compounds could lead to new treatments for thrombotic disorders4.
From an organic chemistry perspective, 4-Tetrahydropyranyloxy-butan-2-one derivatives have been utilized as key precursors in the synthesis of statin side chains, which are important for cholesterol-lowering drugs3. The compound (4R,6S)-4-(tert-butyldimethylsiloxy)-6-(hydroxymethyl)tetrahydropyran-2-one, for instance, has been synthesized through a novel approach that could be suitable for industrial applications3. Moreover, the use of tetrahydropyran-4-one derivatives as protecting groups for alcohols in organic synthesis has been investigated, providing an alternative to traditional protecting groups5.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7